逆霉素 C

描述

Synthesis Analysis

The synthesis of Reveromycin C involves complex chemical processes. Key steps in the synthesis of reveromycin A, closely related to Reveromycin C, include a Lewis acid catalyzed inverse electron demand hetero-Diels-Alder reaction, followed by hydroboration/oxidation to afford the spiroketal core in a highly stereoselective manner. High-pressure acylation is used for introducing specific functional groups, showcasing the intricate methods used in synthesizing reveromycin compounds (El Sous et al., 2000).

Molecular Structure Analysis

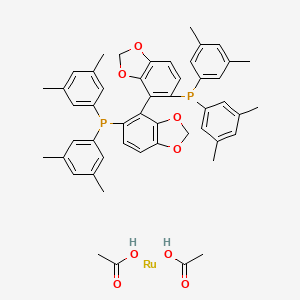

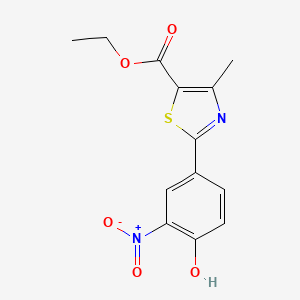

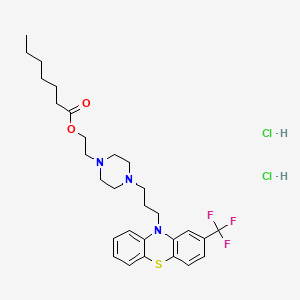

Reveromycins A, B, C, and D have been structurally characterized to possess a spiroketal, succinate, and varied side chains, with reveromycin A showing significant inhibitory effects on eukaryotic cell growth. The determination of their structures through chemical and NMR spectroscopy methods has been vital in understanding their biological activities (Koshino et al., 1992).

Chemical Reactions and Properties

Chemical modifications of reveromycin A, to understand the role of specific functional groups in its biological activities, indicate the importance of the C5 hydroxyl group and C24 carboxyl group. These studies provide insights into the chemical reactivity and functional significance of various groups within the reveromycin structure (Shimizu et al., 2002).

Physical Properties Analysis

The physical properties of reveromycins, including A, B, C, and D, were explored in studies focusing on their production, isolation, and physico-chemical characterization. These studies reveal the compound's solubility, stability, and other physical characteristics essential for understanding its chemical nature and potential applications (Takahashi et al., 1992).

Chemical Properties Analysis

The chemical properties of reveromycin A and its derivatives, including structure-activity relationships, provide insights into the chemical behavior of reveromycins. Synthesis and analysis of various derivatives highlight the functional groups' roles in the compounds' biological activities, offering a deeper understanding of the chemical properties of reveromycins (Shimizu et al., 2008).

科学研究应用

Specific Scientific Field

Summary of the Application

Reveromycin A is produced by Streptomyces sp. SN-593. The production of this compound can be enhanced by the presence of a β-carboline compound, BR-1 .

Methods of Application or Experimental Procedures

The production of Reveromycin A is induced by adding the β-carboline compound, BR-1, to the culture medium of Streptomyces sp. SN-593 .

Results or Outcomes

The presence of BR-1 enhances Reveromycin A production in Streptomyces sp. SN-593 across a wide range of concentrations without affecting cell growth . This suggests that BR-1 could be used as an alternative to activate specialized metabolite biosynthesis without genetic engineering .

Antifungal Activity

Specific Scientific Field

Summary of the Application

Reveromycin C has been found to exhibit antifungal activity, particularly against Candida albicans .

Methods of Application or Experimental Procedures

The antifungal activity of Reveromycin C can be assessed using various in vitro assays, such as disk diffusion or broth microdilution methods .

Results or Outcomes

Reveromycin C has been shown to inhibit the growth of C. albicans with a minimum inhibitory concentration (MIC) of 2.0 µg/ml at pH 3 .

Inhibition of EGF-Induced Mitogenic Activity

Specific Scientific Field

Summary of the Application

Reveromycin C has been found to inhibit epidermal growth factor (EGF)-induced mitogenic activity in the Balb/MK mouse epidermal cell line .

Methods of Application or Experimental Procedures

The inhibitory effect of Reveromycin C on EGF-induced mitogenic activity can be assessed using cell proliferation assays .

Results or Outcomes

Reveromycin C has been shown to inhibit EGF-induced mitogenic activity in the Balb/MK mouse epidermal cell line .

Polyketide Biosynthesis

Specific Scientific Field

Summary of the Application

Reveromycin C is a polyketide, a class of secondary metabolites produced by microorganisms. The biosynthesis of Reveromycin C involves a 2-methylsuccinyl-CoA starter unit, with flexible incorporation of a C6–8 polyketide chain extension and diacid esterification units .

Methods of Application or Experimental Procedures

The biosynthesis of Reveromycin C can be studied using various biochemical and genetic techniques, including HPLC-DAD-MS and HPLC-DAD-SPE-NMR methodology .

Results or Outcomes

The study of Reveromycin C biosynthesis can provide insights into the biosynthetic pathways of polyketides and potentially lead to the development of new bioactive compounds .

Anticancer Activity

Specific Scientific Field

Summary of the Application

Reveromycin C has been found to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells .

Methods of Application or Experimental Procedures

The anticancer activity of Reveromycin C can be assessed using various in vitro assays, such as cell proliferation assays .

Results or Outcomes

Reveromycin C has been shown to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells with an IC50 of 2.0 µg/ml .

属性

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reveromycin C | |

CAS RN |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。